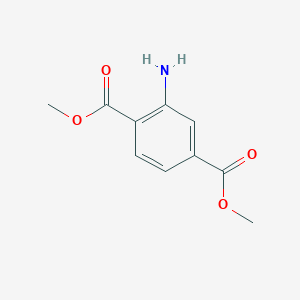

Dimethyl aminoterephthalate

Description

Properties

IUPAC Name |

dimethyl 2-aminobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSKDXUDARIMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022225 | |

| Record name | Dimethyl aminoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5372-81-6 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5372-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl aminoterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005372816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl aminoterephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl aminoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-aminoterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL AMINOTEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91SF4E6I9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Aminoterephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl aminoterephthalate, a key intermediate in the production of various industrial chemicals, including dyes and pharmaceuticals.[1] This document details the prevalent synthetic methodologies, thorough characterization data, and experimental protocols to assist researchers and professionals in the field.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the reduction of dimethyl 2-nitroterephthalate. This transformation can be achieved through several reduction methods, with catalytic hydrogenation and metal-based reductions being the most frequently employed.

A prevalent synthesis route involves the nitration of dimethyl terephthalate to form dimethyl 2-nitroterephthalate, followed by a reduction of the nitro group to an amine.[2]

1.1. Catalytic Hydrogenation

Catalytic hydrogenation is an efficient and clean method for the reduction of the nitro group. This process typically involves reacting dimethyl nitroterephthalate with hydrogen gas in the presence of a noble metal catalyst.

Experimental Protocol: Catalytic Hydrogenation [1]

-

Preparation: Dissolve dimethyl nitroterephthalate in isopropanol.

-

Reaction Setup: Transfer the solution to a hydrogenation kettle and add a precious metal catalyst. The catalyst consumption is typically 0.05%-20% of the raw material's weight.

-

Hydrogenation: Introduce hydrogen gas into the kettle. The reaction is carried out at a temperature of 80-100°C and a pressure of 0.3-2.5 MPa.

-

Work-up: Upon completion of the reaction, the catalyst is leached out.

-

Isolation: The product is obtained through cooling, crystallization, centrifugation, and drying.

This method boasts a raw material conversion rate of 100%, yielding a white powder product with a chromatographic purity of 99% or higher and a yield of 95% or more.[1]

1.2. Iron Powder Reduction

Reduction using iron powder in the presence of an acid or a salt like ammonium chloride is a classic and effective method.

Experimental Protocol: Iron Powder Reduction [2][3]

-

Reaction Setup: In a flask, prepare a 1:1 (v/v) solution of ethanol and water. Add ammonium chloride (2.3 g) and iron powder (2.3 g) to this solution (50 ml). Heat the mixture to reflux with stirring for 30 minutes.

-

Addition of Starting Material: Dissolve dimethyl 2-nitroterephthalate (10.0 g) in ethanol (25 ml). Add this solution dropwise to the refluxing reaction mixture.

-

Reaction Monitoring: Continue the reaction at reflux for 30 minutes after the addition is complete. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through celite. Wash the filter cake with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous layer to 10 with a saturated sodium carbonate solution. Extract the aqueous phase twice with ethyl acetate (50 ml each).

-

Isolation: Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid product.

This protocol has been reported to yield 8.7 g of dimethyl 2-aminoterephthalate, which corresponds to a yield of 99.1%.[2][3]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

2.1. Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | [3][4][5] |

| Molecular Weight | 209.20 g/mol | [3][4][5] |

| Melting Point | 127-130 °C | [4] |

| 130-131 °C | [2] | |

| 134 °C | [6] | |

| Appearance | White powder or crystals | [1][4] |

| Beige or yellow to light green to brownish powder | [4] | |

| Solubility | Insoluble in water | [4] |

2.2. Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation of the compound.

| Technique | Data | Reference |

| ¹H NMR | (d₆-DMSO, 400MHz): δ 7.80 (1H, d, J=8.8), 7.45 (1H, s), 7.05 (1H, d, J=8.8), 6.87 (2H, br), 3.84 (3H, s), 3.82 (3H, s) | [2] |

| IR Spectroscopy | Available spectra can be found on chemical databases such as ChemicalBook. | [7] |

| Mass Spectrometry | Available spectra can be found on databases like NIST Mass Spectrometry Data Center. | [5] |

| ¹³C NMR | Available spectra can be found on chemical databases such as ChemicalBook. | [7] |

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

The general workflow for the synthesis of this compound via the reduction of dimethyl 2-nitroterephthalate followed by purification is illustrated below.

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship of Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound to confirm its identity and purity.

Caption: Logical workflow for the characterization and purity assessment of the final product.

References

- 1. CN106045868A - Method for producing this compound through catalytic hydrogenation - Google Patents [patents.google.com]

- 2. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 5372-81-6 [chemicalbook.com]

- 5. This compound | C10H11NO4 | CID 79336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Benzenedicarboxylic acid, 2-amino-, dimethyl ester [webbook.nist.gov]

- 7. This compound(5372-81-6) IR Spectrum [m.chemicalbook.com]

Navigating the Solubility Landscape of Dimethyl Aminoterephthalate: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of dimethyl aminoterephthalate, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for its determination, and provides visual representations of relevant workflows to facilitate a deeper understanding of its behavior in organic solvents.

While quantitative solubility data for this compound in common organic solvents is not extensively available in public literature, this guide provides valuable qualitative information and data on closely related compounds to infer its likely solubility characteristics.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited. One source indicates its solubility in water is 0.04 g/L, although the corresponding temperature and experimental conditions are not specified.[1][2]

To provide a frame of reference, the following table summarizes the mole fraction solubility of the closely related compound, 2-aminoterephthalic acid, in various alcoholic solvents at different temperatures. This data suggests that the solubility of aminoterephthalate derivatives generally increases with temperature.[3][4] It is important to note that the ester groups in this compound will influence its polarity and, consequently, its solubility profile compared to the carboxylic acid groups of 2-aminoterephthalic acid.

Table 1: Mole Fraction Solubility of 2-Aminoterephthalic Acid in Alcoholic Solvents [3][4]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Methanol | 303.15 | 1.045 |

| 308.15 | 1.211 | |

| 313.15 | 1.403 | |

| 318.15 | 1.625 | |

| 323.15 | 1.882 | |

| 328.15 | 2.180 | |

| 333.15 | 2.525 | |

| 338.15 | 2.925 | |

| Ethanol | 303.15 | 0.448 |

| 308.15 | 0.525 | |

| 313.15 | 0.615 | |

| 318.15 | 0.721 | |

| 323.15 | 0.845 | |

| 328.15 | 0.989 | |

| 333.15 | 1.158 | |

| 338.15 | 1.354 | |

| 1-Propanol | 303.15 | 0.215 |

| 308.15 | 0.255 | |

| 313.15 | 0.302 | |

| 318.15 | 0.357 | |

| 323.15 | 0.422 | |

| 328.15 | 0.497 | |

| 333.15 | 0.585 | |

| 338.15 | 0.689 | |

| 1-Butanol | 303.15 | 0.118 |

| 308.15 | 0.141 | |

| 313.15 | 0.168 | |

| 318.15 | 0.200 | |

| 323.15 | 0.238 | |

| 328.15 | 0.282 | |

| 333.15 | 0.335 | |

| 338.15 | 0.397 | |

| 2-Propanol | 303.15 | 0.311 |

| 308.15 | 0.368 | |

| 313.15 | 0.434 | |

| 318.15 | 0.512 | |

| 323.15 | 0.603 | |

| 328.15 | 0.710 | |

| 333.15 | 0.836 | |

| 338.15 | 0.985 | |

| 2-Butanol | 303.15 | 0.165 |

| 308.15 | 0.197 | |

| 313.15 | 0.234 | |

| 318.15 | 0.278 | |

| 323.15 | 0.330 | |

| 328.15 | 0.391 | |

| 333.15 | 0.462 | |

| 338.15 | 0.546 | |

| 2-Methyl-2-propanol | 303.15 | 0.315 |

| 308.15 | 0.370 | |

| 313.15 | 0.434 | |

| 318.15 | 0.509 | |

| 323.15 | 0.597 | |

| 328.15 | 0.699 | |

| 333.15 | 0.819 | |

| 338.15 | 0.961 | |

| 3-Methyl-1-butanol | 303.15 | 0.088 |

| 308.15 | 0.106 | |

| 313.15 | 0.127 | |

| 318.15 | 0.151 | |

| 323.15 | 0.180 | |

| 328.15 | 0.214 | |

| 333.15 | 0.254 | |

| 338.15 | 0.301 |

Based on general principles of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and moderate solubility in alcohols like methanol and ethanol. Its solubility is expected to be lower in nonpolar solvents.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental protocols are recommended. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.

Isothermal Shake-Flask Method

This gravimetric method involves achieving equilibrium between the solid solute and the solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents

-

Analytical balance

-

Constant temperature water bath or incubator shaker

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm)

-

Oven

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vials to rest at the constant temperature for several hours (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to remove any solid particles. To prevent precipitation or dissolution due to temperature changes, the syringe and filter should be pre-heated or pre-cooled to the experimental temperature.

-

Analysis: Accurately weigh the collected sample of the saturated solution. Evaporate the solvent in an oven until a constant weight of the dissolved this compound is achieved. The mass of the dissolved solid and the corresponding mass of the solvent can then be used to calculate the solubility. Alternatively, the concentration of the solute in the supernatant can be determined using analytical techniques such as HPLC or UV-Vis spectroscopy against a pre-established calibration curve.

The following diagram illustrates the workflow for this experimental protocol.

Figure 1. Experimental workflow for solubility determination using the isothermal shake-flask method.

Synthesis and Purification Workflow

This compound is commonly synthesized via the reduction of dimethyl 2-nitroterephthalate. The following diagram outlines a typical laboratory-scale synthesis and purification workflow.

Figure 2. General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While comprehensive quantitative data remains to be fully established in the literature, the information on the related compound, 2-aminoterephthalic acid, offers valuable insights into its likely behavior. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise solubility of this compound in various organic solvents, which is critical for its application in research and development.

References

Unveiling the Solid-State Architecture of Dimethyl 2-aminoterephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Dimethyl 2-aminoterephthalate, a key intermediate in various industrial syntheses. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocols employed in its structural determination, offering valuable insights for professionals in drug development and materials science.

Crystallographic and Structural Data

The crystal structure of Dimethyl 2-aminoterephthalate (CSD Deposition Code: 750711) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Dimethyl 2-aminoterephthalate [1]

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁NO₄ |

| Formula Weight | 209.20 g/mol |

| Temperature | 166 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.7721(12) Å |

| b | 16.928(5) Å |

| c | 11.841(5) Å |

| α | 90° |

| β | 93.88(5)° |

| γ | 90° |

| Volume | 954.4(6) ų |

| Z | 4 |

| Calculated Density | 1.456 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 440 |

| Data Collection and Refinement | |

| Reflections Collected | Not specified |

| Independent Reflections | Not specified |

| Goodness-of-fit on F² | 0.96 |

| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.134 |

| R indices (all data) | Not specified |

Molecular Structure and Conformation

The molecule consists of a central benzene ring substituted with an amino group and two methyl ester groups. The planarity of the benzene ring is a key feature of the molecular structure.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of Dimethyl 2-aminoterephthalate is characterized by the formation of centrosymmetric dimers.[1] These dimers are formed through intermolecular N—H···O hydrogen bonds between the amino group of one molecule and a carbonyl oxygen of an adjacent molecule. Further stability is conferred by intramolecular N—H···O hydrogen bonds.[1] These interactions lead to the formation of stacks along the a-axis, which are arranged in a herringbone pattern.[1]

Quantitative Molecular Geometry

Detailed quantitative data, including bond lengths, bond angles, and torsion angles, are available in the Crystallographic Information File (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 750711. Direct access to this CIF file is required to extract the comprehensive tables of these parameters.

Experimental Protocols

Synthesis and Crystallization

Single crystals of Dimethyl 2-aminoterephthalate were obtained from an industrial production source.[1]

One reported method for the synthesis of Dimethyl 2-aminoterephthalate involves the catalytic hydrogenation of dimethyl nitroterephthalate.[2] In this process, dimethyl nitroterephthalate is dissolved in isopropanol and subjected to hydrogenation in the presence of a catalyst. The product is then obtained through cooling, centrifugation, and drying.[2]

Another synthetic route involves the reduction of 2-nitro-dimethyl terephthalate using iron and ammonium chloride in an ethanol/water mixture.[3]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected at a temperature of 166 K using molybdenum Kα radiation (λ = 0.71073 Å).[1] Data collection was performed using ω scans. An absorption correction was applied using the SADABS program.[1]

The structure was solved and refined on F². The hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the hydrogen atoms of the amino group were located from a difference Fourier map.[1]

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular hydrogen bonding interaction that leads to the formation of centrosymmetric dimers in the crystal structure of Dimethyl 2-aminoterephthalate.

Caption: Dimer formation via N-H···O hydrogen bonds.

References

Spectroscopic Profile of Dimethyl Aminoterephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for Dimethyl aminoterephthalate. It includes a summary of available spectral data, generalized experimental protocols, and a workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic amine and ester functionalities.

IR Spectral Data

While specific peak values from various sources may differ slightly based on the experimental conditions, the characteristic absorption bands for this compound are summarized in Table 1. These assignments are based on established correlations for aromatic amines and esters.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3488 - 3376 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Methyl (Ester) | Medium to Weak |

| 1720 - 1680 | C=O Stretch | Ester | Strong |

| 1620 - 1580 | N-H Bend | Primary Aromatic Amine | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1300 - 1100 | C-O Stretch | Ester | Strong |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic | Strong |

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

An alternative method is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation. In this technique, the solid sample is placed directly onto the ATR crystal, and the IR beam interacts with the sample surface.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

UV-Vis Spectral Data

Specific UV-Visible absorption data for this compound is not widely reported in publicly accessible literature. However, analysis of the structurally related compound, 2-aminoterephthalic acid, in ethanol reveals absorption maxima that can serve as an estimate. The electronic transitions are expected to be of π → π* character, typical for aromatic systems. A study on 2-aminoterephthalic acid dissolved in ethanol showed an absorption spectrum examined in the range of 190–450 nm.[1]

It is important to note that the ester groups in this compound may cause a slight shift in the absorption maxima (a solvatochromic shift) compared to the carboxylic acid groups of 2-aminoterephthalic acid.

Experimental Protocol: UV-Visible Spectroscopy

A general protocol for obtaining a UV-Vis spectrum of a compound like this compound is as follows:

-

Solvent Selection:

-

Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Ethanol is a common choice for aromatic compounds.[2]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0 absorbance units).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent to serve as a reference (blank).

-

Fill a second, matched cuvette with the sample solution.

-

Scan a baseline with the solvent-filled cuvettes in both beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

The resulting spectrum plots absorbance versus wavelength (nm).

-

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a chemical compound like this compound is illustrated in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Dimethyl 2-aminoterephthalate (CAS 5372-81-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-aminoterephthalate is a versatile aromatic compound that serves as a crucial intermediate in various fields of chemical synthesis. While primarily recognized for its role as a linker in the formation of metal-organic frameworks (MOFs) and as a precursor in the dye and pigment industry, its utility extends to the synthesis of biologically active molecules, making it a compound of interest for drug discovery and development.[1][2][3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of Dimethyl 2-aminoterephthalate, with a focus on its relevance to researchers in both materials science and the life sciences.

Chemical and Physical Properties

Dimethyl 2-aminoterephthalate is a stable, slight yellow crystalline powder.[2] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 5372-81-6 | [5] |

| Molecular Formula | C₁₀H₁₁NO₄ | [5] |

| Molecular Weight | 209.20 g/mol | [5] |

| Appearance | Slight yellow crystalline powder | [2] |

| Melting Point | 127-130 °C | [6] |

| Boiling Point | 348.55 °C (estimated) | [6] |

| Density | 1.248 g/cm³ | [2] |

| Solubility | Insoluble in water. | [2][6] |

| Storage | Store below +30°C. | [6] |

Table 2: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR Spectroscopy | Data available. |

| Mass Spectrometry | Data available. |

Synthesis of Dimethyl 2-aminoterephthalate

The primary route for the synthesis of Dimethyl 2-aminoterephthalate is through the reduction of Dimethyl 2-nitroterephthalate.[2][6] A common and efficient method is catalytic hydrogenation.[2]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the synthesis of Dimethyl 2-aminoterephthalate via the catalytic hydrogenation of Dimethyl 2-nitroterephthalate.[2]

Materials:

-

Dimethyl 2-nitroterephthalate

-

Isopropanol

-

Noble metal catalyst (e.g., Palladium on carbon)

-

Hydrogen gas

-

Hydrogenation reactor

Procedure:

-

In a hydrogenation reactor, dissolve Dimethyl 2-nitroterephthalate in isopropanol.[2]

-

Add the noble metal catalyst to the solution.[2]

-

Seal the reactor and purge with hydrogen gas.[2]

-

Pressurize the reactor with hydrogen to 0.3-2.5 MPa and heat to 80-100 °C.[2]

-

Maintain the reaction under these conditions until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reactor and filter to recover the catalyst.[2]

-

The filtrate, containing the product, is then cooled to induce crystallization.[2]

-

The crystalline Dimethyl 2-aminoterephthalate is collected by filtration and dried.[2]

This method typically results in a high yield (≥95%) and purity (≥99%) of the final product.[2]

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

A significant application of Dimethyl 2-aminoterephthalate is as a precursor to the 2-aminoterephthalic acid linker used in the synthesis of functionalized Metal-Organic Frameworks (MOFs). The amino group provides a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage and catalysis.

Experimental Workflow for MOF Synthesis

The following diagram illustrates a typical workflow for the synthesis of an amino-functionalized MOF using Dimethyl 2-aminoterephthalate as the starting material for the organic linker.

References

- 1. 2 Amino Dimethyl Terephthalate/ADMT | 2-Aminodiphenylamine | CAS No.5372-81-6 - Sarna Chemicals [sarnachemicals.com]

- 2. CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H11NO4 | CID 79336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5372-81-6 [chemicalbook.com]

Synthesis of Dimethyl Aminoterephthalate from 2-Aminoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dimethyl aminoterephthalate from 2-aminoterephthalic acid. The primary method described is the Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids into esters. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical transformation and experimental workflow.

Introduction

Dimethyl 2-aminoterephthalate is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and functional materials like metal-organic frameworks (MOFs). The synthesis from 2-aminoterephthalic acid proceeds via an acid-catalyzed esterification with methanol. This guide focuses on providing a robust and reproducible protocol for this transformation.

Reaction Principle: Fischer-Speier Esterification

The synthesis of this compound from 2-aminoterephthalic acid is achieved through a Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. To drive the reversible reaction towards the product, an excess of the alcohol (methanol) is typically used, and the water produced is removed.

Chemical Equation:

HOOC-C₆H₃(NH₂)-COOH + 2 CH₃OH ⇌ CH₃OOC-C₆H₃(NH₂)-COOCH₃ + 2 H₂O (2-Aminoterephthalic Acid) + (Methanol) ⇌ (this compound) + (Water)

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.

Experimental Protocols

While a specific, detailed protocol for the Fischer esterification of 2-aminoterephthalic acid is not widely published, a representative procedure can be formulated based on established methods for the esterification of terephthalic acid and other amino acids.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Aminoterephthalic acid | ≥98% | Commercially Available |

| Methanol | Anhydrous | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Diethyl Ether (or Ethyl Acetate) | Reagent Grade | Commercially Available |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Detailed Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoterephthalic acid (e.g., 10.0 g, 55.2 mmol).

-

Addition of Reagents: To the flask, add a large excess of anhydrous methanol (e.g., 150 mL). Methanol serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL) to the stirred suspension. The addition should be done cautiously as it is an exothermic process.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (approximately 200 mL) to neutralize the sulfuric acid catalyst. This should be done carefully due to the evolution of carbon dioxide gas.

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers with water (1 x 100 mL) and then with brine (saturated NaCl solution) (1 x 100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to afford the product as a solid.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5372-81-6[1] |

| Molecular Formula | C₁₀H₁₁NO₄[1] |

| Molecular Weight | 209.20 g/mol [1] |

| Appearance | Beige or yellow to light green to brownish powder or crystals |

| Melting Point | 127-130 °C |

Table 2: Representative Reaction Parameters and Expected Outcome

| Parameter | Value |

| Starting Material | 2-Aminoterephthalic Acid |

| Reagent | Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reactant:Alcohol Molar Ratio | ~1:60 |

| Reaction Temperature | Reflux (~65 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | Moderate to High (dependent on purification) |

Visualization of Workflow and Reaction Pathway

5.1. Reaction Pathway

Caption: Fischer esterification of 2-aminoterephthalic acid.

5.2. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the two methyl ester groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ester groups, the aromatic carbons, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester groups, and C-O stretching.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (127-130 °C).

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol is flammable and toxic; all handling should be performed in a well-ventilated fume hood.

-

The neutralization step with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure buildup if not done in an open vessel.

Conclusion

This technical guide provides a comprehensive overview and a detailed representative protocol for the synthesis of this compound from 2-aminoterephthalic acid via Fischer-Speier esterification. The provided workflow, data tables, and visualizations are intended to assist researchers in successfully performing this chemical transformation. Adherence to the experimental details and safety precautions is crucial for obtaining a high-purity product in a safe and efficient manner.

References

The Rising Star in Materials Science: A Technical Guide to Dimethyl Aminoterephthalate's Potential

For Immediate Release

Shanghai, China – December 25, 2025 – In the continuous quest for advanced materials with tailored functionalities, Dimethyl 2-aminoterephthalate (DMAT) is emerging as a pivotal building block with significant untapped potential. This technical guide provides an in-depth analysis of DMAT's applications in the synthesis of novel polymers and functional crystalline structures, specifically metal-organic frameworks (MOFs). Aimed at researchers, materials scientists, and chemical engineers, this document consolidates key experimental data, detailed protocols, and conceptual frameworks to accelerate innovation in the field.

Dimethyl aminoterephthalate, a derivative of terephthalic acid, introduces a reactive amino group to the well-established terephthalate backbone. This functional addition opens new avenues for creating materials with enhanced properties, including improved thermal stability, selective gas adsorption, and tunable optoelectronic characteristics.

Core Applications and Future Directions

The primary applications of this compound in materials science can be broadly categorized into two major areas: as a monomer for specialty polyesters and as a ligand precursor for the synthesis of functional metal-organic frameworks.

Specialty Polyesters and Polyamides

Leveraging the extensive industrial knowledge of polyester synthesis using its parent compound, Dimethyl terephthalate (DMT), DMAT can be integrated into polymerization processes to create novel aromatic polyesters. The presence of the amino group allows for post-polymerization modifications, imparting specific functionalities or serving as a site for cross-linking. Furthermore, the amino and ester functionalities position DMAT as a key monomer for the synthesis of advanced polyamides and poly(ester-amide)s with unique thermal and mechanical properties.

Functional Metal-Organic Frameworks (MOFs)

The amino group in DMAT is a critical functional site for the synthesis of a new generation of MOFs. While the parent 2-aminoterephthalic acid is commonly used, DMAT offers an alternative synthetic route. These amino-functionalized MOFs exhibit significant potential in applications such as carbon capture, catalysis, and chemical sensing. The Lewis basicity of the amino group enhances selective CO2 adsorption and can serve as an active catalytic site.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on closely related materials, providing a baseline for the expected performance of DMAT-based systems.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| Melting Point | 127-130 °C | [2][3] |

| Appearance | Yellow powder | [3] |

| Solubility in Water | 0.04 g/L (insoluble) | [2][3] |

Table 2: Comparative CO₂ Adsorption Data for Amino-Functionalized MOFs

| Material | CO₂/N₂ Selectivity | Heat of CO₂ Adsorption (kJ/mol) | Reference |

| Mg-ABDC | 396 | >30 | [4][5] |

| Co-ABDC | 326 | >30 | [4][5] |

| Sr-ABDC | 18 | - | [4][5] |

| (ABDC = 2-aminoterephthalate) |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the exploration of this compound in materials synthesis.

Protocol 1: Synthesis of an Amino-Functionalized Polyester via Transesterification-Polycondensation

This protocol outlines the laboratory-scale synthesis of a polyester using DMAT and ethylene glycol, adapted from established methods for PET synthesis from DMT.[6]

Materials:

-

This compound (DMAT)

-

Ethylene glycol (EG)

-

Zinc acetate (Transesterification catalyst)

-

Antimony trioxide (Polycondensation catalyst)

-

Phosphoric acid (Stabilizer)

-

High-purity Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet

-

Distillation condenser and collection flask

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Transesterification:

-

Charge the reaction flask with DMAT and ethylene glycol in a molar ratio of 1:2.2.[6]

-

Add zinc acetate (0.05-0.1% by weight of DMAT).

-

Flush the system with nitrogen and maintain a slow stream.

-

Heat the mixture to 180-200°C with stirring. Methanol will distill off as the reaction proceeds.[6]

-

Slowly increase the temperature to 230°C to drive the reaction to completion, marked by the cessation of methanol distillation.[6]

-

-

Polycondensation:

-

Add antimony trioxide (0.03-0.05% by weight of DMAT) and phosphoric acid as a stabilizer.[6]

-

Gradually increase the temperature to 270-280°C.[6]

-

Simultaneously, reduce the pressure slowly to below 1 mmHg to facilitate the removal of excess ethylene glycol.

-

Continue the reaction under high vacuum and elevated temperature. The increase in melt viscosity, monitored by the stirrer torque, indicates the progression of polymerization.[6]

-

Once the desired viscosity is achieved, cool the reactor under nitrogen and extrude the resulting polymer.

-

Protocol 2: Solvothermal Synthesis of an Amino-Functionalized Metal-Organic Framework

This protocol describes the synthesis of a Cu-based MOF using 2-aminoterephthalic acid, which can be obtained from the hydrolysis of DMAT. This method is based on the synthesis of similar amino-functionalized MOFs.[4][7]

Materials:

-

2-aminoterephthalic acid (H₂ABDC)

-

Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Equipment:

-

Teflon-lined stainless steel autoclave

-

Oven

-

Centrifuge

-

Vacuum oven

Procedure:

-

Dissolve 2-aminoterephthalic acid and the copper(II) salt in DMF in a glass vial.

-

Seal the vial inside a Teflon-lined stainless steel autoclave.

-

Heat the autoclave in an oven at a specified temperature (e.g., 80-120°C) for 24-72 hours.

-

After cooling to room temperature, collect the crystalline product by centrifugation.

-

Wash the product with fresh DMF and then with ethanol to remove unreacted starting materials.

-

Activate the material by drying under vacuum at an elevated temperature to remove solvent molecules from the pores.

Visualizing the Science

To better illustrate the core concepts, the following diagrams have been generated.

References

- 1. This compound | C10H11NO4 | CID 79336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5372-81-6 [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Copper-based metal–organic framework nanoparticles for sensitive fluorescence detection of ferric ions - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Dimethyl Aminoterephthalate as a Linker in Fluorescent Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. A particularly interesting application is in the field of fluorescent sensing, where the inherent luminescence of the organic linkers can be modulated by the presence of specific analytes.

This document provides detailed application notes and protocols for the use of dimethyl 2-aminoterephthalate as a precursor for the 2-aminoterephthalate linker in the synthesis of fluorescent MOFs. The amino group on the terephthalate linker serves as a versatile functional site, enhancing the MOF's properties for applications such as the sensitive and selective detection of metal ions. While the direct precursor is often the hydrolyzed form, 2-aminoterephthalic acid, the use of the dimethyl ester derivative is a potential synthetic route, which may undergo in situ hydrolysis under solvothermal conditions.

Data Presentation: Photophysical Properties of Aminoterephthalate-Based MOFs

The photoluminescent properties of MOFs are critical for their application as fluorescent sensors. The choice of both the metal center and the organic linker influences these properties. Below is a summary of key photophysical data for several representative MOFs synthesized using the 2-aminoterephthalate (NH2-BDC) linker.

| MOF Name | Metal Center | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Fluorescence Lifetime (ns) | Reference |

| Cu-MOF | Cu(II) | 330 | 430 | Not Reported | Not Reported | [1] |

| NH2-MIL-53(Al) | Al(III) | ~365 | ~457 | Not Reported | Not Reported | |

| MTV-Al-MOF-4 | Al(III) | Not Reported | Not Reported | 4.6 | 3.7 | [2] |

| UiO-66-NH2 | Zr(IV) | 365 | 457 | Not Reported | Not Reported | |

| Zn-MOF (BDC-NH2) | Zn(II) | Not Reported | 450 | Not Reported | Not Reported |

Experimental Protocols

Protocol 1: Synthesis of UiO-66-NH2 from 2-Aminoterephthalic Acid

This protocol describes the solvothermal synthesis of UiO-66-NH2, a highly stable and fluorescent MOF.

Materials:

-

Zirconium(IV) chloride (ZrCl4)

-

2-aminoterephthalic acid (H2N-BDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (absolute)

Procedure:

-

In a 200 mL Teflon-lined stainless-steel autoclave, dissolve 1.47 g of ZrCl4 and 1.06 g of 2-aminoterephthalic acid in 150 mL of DMF.

-

Seal the autoclave and heat it in an oven at 120°C for 24 hours.

-

After 24 hours, cool the autoclave to room temperature.

-

Collect the resulting yellow crystalline powder by centrifugation or filtration.

-

Wash the product three times with fresh DMF to remove any unreacted starting materials.

-

Subsequently, wash the product three times with absolute ethanol to exchange the DMF.

-

Dry the final product at 150°C under vacuum to activate the MOF by removing the solvent molecules from the pores.

Note on the use of Dimethyl 2-Aminoterephthalate: While most literature reports the synthesis of aminoterephthalate-based MOFs from 2-aminoterephthalic acid, it is plausible that dimethyl 2-aminoterephthalate could serve as a precursor. Under the high-temperature and potentially aqueous conditions of solvothermal synthesis, the ester groups are likely to undergo hydrolysis to form the carboxylate linker in situ. Researchers exploring this route should characterize the final product thoroughly to confirm the complete hydrolysis of the ester and the formation of the desired MOF structure.

Protocol 2: Application of UiO-66-NH2 for Fluorescent Detection of Fe(III) Ions

This protocol outlines the use of UiO-66-NH2 as a fluorescent sensor for the detection of ferric ions (Fe³⁺) in an aqueous solution.

Materials:

-

Synthesized and activated UiO-66-NH2 powder

-

Deionized water

-

Stock solution of FeCl3 (e.g., 1 mM in deionized water)

-

Fluorometer

Procedure:

-

Prepare a suspension of UiO-66-NH2 in deionized water (e.g., 0.1 mg/mL). Sonicate the suspension for 15-30 minutes to ensure a fine and uniform dispersion.

-

In a cuvette, place a specific volume of the UiO-66-NH2 suspension (e.g., 2 mL).

-

Record the initial fluorescence emission spectrum of the suspension. For UiO-66-NH2, excite at approximately 365 nm and record the emission spectrum, noting the peak intensity around 457 nm.

-

Prepare a series of standard solutions of Fe³⁺ with varying concentrations by diluting the stock solution.

-

To the cuvette containing the UiO-66-NH2 suspension, add a small aliquot of a Fe³⁺ standard solution.

-

Mix thoroughly and allow the mixture to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum again. A decrease in the fluorescence intensity is expected.

-

Repeat steps 5-7 with different concentrations of Fe³⁺ to generate a calibration curve of fluorescence intensity versus Fe³⁺ concentration.

-

To test an unknown sample, add the sample solution to a fresh suspension of UiO-66-NH2 and measure the fluorescence quenching. The concentration of Fe³⁺ in the unknown sample can be determined from the calibration curve.

Mandatory Visualizations

Caption: Workflow for the synthesis of aminoterephthalate-based fluorescent MOFs.

Caption: Experimental workflow for the detection of Fe(III) ions using a fluorescent MOF.

Caption: Mechanism of fluorescence quenching in aminoterephthalate MOFs by Fe(III) ions.

References

Application Notes and Protocols: Synthesis of Amino-Functionalized Cu-MOF Nanosheets for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. Copper-based MOFs (Cu-MOFs) are of particular interest due to the biological relevance of copper and their straightforward synthesis. The incorporation of amino groups (-NH2) onto the organic linkers can enhance properties such as stability, biocompatibility, and drug loading capacity through hydrogen bonding interactions. This document provides a detailed protocol for the synthesis of amino-functionalized Cu-MOF nanosheets and their application as a drug delivery system for the anticancer drug doxorubicin (DOX).

Quantitative Data Summary

The following tables summarize key quantitative data for amino-functionalized Cu-MOF nanosheets from various reports, providing a comparative overview of their physical and drug delivery properties.

| Parameter | Value | Reference |

| Nanosheet Dimensions | ||

| Average Lateral Size | 2.5 µm | [1] |

| Thickness | 25 nm | [1] |

| Porosity and Surface Area | ||

| BET Surface Area | Varies with synthesis | [2] |

| Pore Volume | Varies with synthesis | [2] |

| Drug Loading and Release | ||

| Doxorubicin (DOX) Loading | Not specified | [3] |

| DOX Release at pH 7.4 | 28.29% | [3] |

| DOX Release at low pH with GSH | 70.47% | [3] |

Experimental Protocols

Synthesis of Amino-Functionalized Cu-MOF Nanosheets

This protocol is based on a room temperature synthesis method adapted from various sources.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

2-aminoterephthalic acid (H₂BDC-NH₂)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized (DI) water

Procedure:

-

Prepare Ligand Solution: Dissolve 30 mg of 2-aminoterephthalic acid in a mixture of 3 mL of DMF and 1 mL of acetonitrile (CH₃CN).

-

Prepare Metal Solution: In a separate vial, dissolve 30 mg of Cu(NO₃)₂·3H₂O in a mixture of 1 mL of DMF and 3 mL of CH₃CN.[1]

-

Mixing: Add the metal solution dropwise to the ligand solution over a period of 40 minutes under constant magnetic stirring.[1]

-

Reaction: After complete addition, shake the resulting mixture in an orbital shaker at 200 rpm at a constant temperature of 15 °C for 24 hours.[1]

-

Isolation: Centrifuge the solution to collect the solid product.

-

Washing: Wash the collected nanosheets three times with DMF to remove unreacted precursors.

-

Storage: Store the amino-functionalized Cu-MOF nanosheets suspended in DMF.

Doxorubicin (DOX) Loading

Materials:

-

Amino-functionalized Cu-MOF nanosheets

-

Doxorubicin hydrochloride (DOX)

-

Deionized (DI) water

Procedure:

-

Disperse 10 mg of the synthesized amino-functionalized Cu-MOF nanosheets in 10 mL of DI water.

-

Add 20 mg of DOX to the suspension.[3]

-

Stir the mixture at room temperature for 24 hours in the dark to allow for maximum drug loading.

-

Centrifuge the mixture to separate the DOX-loaded Cu-MOF nanosheets.

-

Wash the product with DI water to remove any unbound DOX.

-

Dry the final product under vacuum.

In Vitro Drug Release Study

Materials:

-

DOX-loaded amino-functionalized Cu-MOF nanosheets

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Acetate buffer at pH 5.5

-

Glutathione (GSH)

Procedure:

-

Disperse a known amount of DOX-loaded Cu-MOF nanosheets in different release media:

-

PBS (pH 7.4) to simulate physiological conditions.

-

Acetate buffer (pH 5.5) with and without GSH to simulate the tumor microenvironment.

-

-

Incubate the samples at 37 °C with gentle shaking.

-

At predetermined time intervals, collect aliquots of the release medium.

-

Quantify the amount of released DOX using UV-Vis spectroscopy or fluorescence spectroscopy.

-

Calculate the cumulative drug release percentage over time.

Visualizations

Experimental Workflow

References

- 1. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 2. Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Multi-stimuli responsive Cu-MOFs@Keratin drug delivery system for chemodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dimethyl Aminoterephthalate-Based Fluorescent Probes for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed guide for the use of dimethyl aminoterephthalate-based fluorescent probes for the detection and quantification of thiols. The core of these probes is a diaminoterephthalate fluorophore equipped with a maleimide group, which acts as a thiol-reactive moiety. The reaction between the probe and a thiol-containing molecule results in a "turn-on" fluorescent signal, making these probes valuable tools for studying biological processes involving thiols and for high-throughput screening in drug discovery.

Principle of Thiol Detection

The detection mechanism relies on the Michael addition reaction, where the nucleophilic thiol group of a molecule (e.g., cysteine, glutathione) attacks the electron-deficient carbon-carbon double bond of the maleimide ring on the fluorescent probe. This reaction forms a stable, non-fluorescent probe-thiol adduct, which disrupts the quenching mechanism of the maleimide group, leading to a significant increase in the fluorescence intensity of the diaminoterephthalate fluorophore. This "turn-on" response allows for the sensitive detection of thiols.

Caption: Mechanism of thiol detection.

Quantitative Data

The photophysical properties of a representative this compound-maleimide probe are summarized below. These values are indicative and may vary depending on the specific molecular structure of the probe and the experimental conditions.

| Property | Probe Alone | Probe-Thiol Adduct | Reference |

| Excitation Wavelength (λex) | ~472 nm | ~472 nm | [1] |

| Emission Wavelength (λem) | ~567 nm | ~567 nm | [1] |

| Quantum Yield (Φ) | ~1% | ~14% | [1] |

| Fluorescence Increase | - | ~20-fold | [1] |

Experimental Protocols

Synthesis of a this compound-Maleimide Probe

This protocol describes a three-step synthesis of a fluorescent "turn-on" probe for thiol detection based on a diaminoterephthalate chromophore.[1]

Caption: Synthesis workflow for the probe.

Materials:

-

Dimethyl diaminoterephthalate

-

Maleic anhydride

-

Acetonitrile

-

Pyridine

-

N-(tert-Butoxycarbonyl)-β-alanine N-hydroxysuccinimide ester

-

Trifluoroacetic acid

-

Dichloromethane

-

Triethylamine

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of N-(2,5-dicarbomethoxy-4-aminophenyl)maleimide

-

Dissolve dimethyl diaminoterephthalate in acetonitrile.

-

Add maleic anhydride and a catalytic amount of pyridine.

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the maleimide-functionalized diaminoterephthalate.

Step 2: Coupling with a Linker

-

Dissolve the product from Step 1 in dichloromethane.

-

Add N-(tert-Butoxycarbonyl)-β-alanine N-hydroxysuccinimide ester and triethylamine.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

After the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Step 3: Deprotection and Final Probe Synthesis

-

Dissolve the Boc-protected intermediate from Step 2 in dichloromethane.

-

Add trifluoroacetic acid and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the final this compound-maleimide probe.

Protocol for In Vitro Thiol Quantification

This protocol outlines the use of the synthesized probe for the quantification of thiols in a solution-based assay.

Materials:

-

This compound-maleimide probe stock solution (e.g., 1 mM in DMSO)

-

Thiol standard solution (e.g., glutathione, cysteine) of known concentration

-

Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of the probe: Dilute the stock solution of the probe to the desired final concentration (e.g., 10 µM) in the assay buffer.

-

Prepare a standard curve: Perform serial dilutions of the thiol standard solution in the assay buffer to create a range of concentrations.

-

Sample preparation: Prepare your samples containing unknown thiol concentrations in the same assay buffer.

-

Assay:

-

To each well of the 96-well plate, add a specific volume of the probe working solution.

-

Add the same volume of the thiol standards or unknown samples to the respective wells.

-

Include a blank control containing only the probe working solution and the assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence microplate reader. Use the excitation and emission wavelengths specific to the probe-thiol adduct (e.g., λex = 472 nm, λem = 567 nm).

-

-

Data Analysis:

-

Subtract the fluorescence intensity of the blank from all readings.

-

Plot the fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of thiols in the unknown samples by interpolating their fluorescence intensity values on the standard curve.

-

Protocol for Intracellular Thiol Detection in Living Cells

This protocol provides a general guideline for visualizing intracellular thiols using the fluorescent probe. Optimization of probe concentration and incubation time is recommended for specific cell types and experimental conditions.

Materials:

-

This compound-maleimide probe stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator.

-

Probe Loading:

-

Prepare a working solution of the probe by diluting the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 5-10 µM).

-

Remove the culture medium from the cells and wash them once with PBS.

-

Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

-

Washing:

-

After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any excess, unreacted probe.

-

-

Imaging:

-

Add fresh cell culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

-

Caption: Workflow for cellular imaging.

Troubleshooting

-

Low fluorescence signal:

-

Increase the probe concentration or incubation time.

-

Ensure the pH of the assay buffer is within the optimal range for the Michael addition reaction (typically pH 6.5-7.5).

-

Check the excitation and emission wavelengths on the fluorescence reader.

-

-

High background fluorescence:

-

Decrease the probe concentration.

-

Ensure thorough washing of cells after probe incubation.

-

-

Cell toxicity:

-

Reduce the probe concentration and/or incubation time.

-

Perform a cell viability assay to determine the optimal non-toxic concentration of the probe.

-

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are skin-penetrating solvents; avoid direct contact.

-

Work in a well-ventilated fume hood when handling volatile or hazardous reagents.

-

Dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Catalytic Hydrogenation of Dimethyl Nitroterephthalate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the catalytic hydrogenation of dimethyl nitroterephthalate to synthesize dimethyl 2-aminoterephthalate, a crucial intermediate in the pharmaceutical and dye industries.[1] The protocols outlined below are based on established methods, offering high yield and purity.

Data Presentation

The following table summarizes quantitative data from various reported methods for the reduction of dimethyl nitroterephthalate.

| Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Noble Metal Catalyst | Isopropanol | 80-100 | 0.3-2.5 | Not Specified | >95 | >99 | [1] |

| Iron Powder / NH4Cl | Methanol/Water | Reflux | Atmospheric | 30 min | 99.1 | Not Specified | [2] |

| Raney Nickel | Isopropanol | 130 | 0.7 | 4-6 h | Not Specified | Not Specified | [3] |

| Pd/C | Methanol | Room Temp. | 1 atm (balloon) | 16 h | Not Specified | Not Specified | [4] |

| Ruthenium on Carbon | Ethyl Acetate | 50-80 | 1-4 | 15-30 min | >98.8 (selectivity) | Not Specified | [5] |

Experimental Protocols

Two primary catalytic systems are detailed below: Palladium on Carbon (Pd/C), a common and versatile noble metal catalyst, and Raney Nickel, a cost-effective alternative.[6][7]

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for nitro group reduction using Pd/C.[4][8]

Materials:

-

Dimethyl nitroterephthalate

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet with water is safer to handle)[4]

-

Methanol (or Ethanol, Ethyl Acetate)

-

Hydrogen (H2) gas supply with a balloon or hydrogenation apparatus

-

Reaction flask (two-neck round-bottom flask)

-

Magnetic stirrer and stir bar

-

Vacuum line

-

Inert gas (Argon or Nitrogen)

-

Celite or another filter aid

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Place a magnetic stir bar into a two-neck round-bottom flask. Equip one neck with a septum for gas inlet/outlet and the other with a stopper.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) to remove oxygen.

-

Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst to the flask. The catalyst loading can range from 1 to 10 mol% relative to the substrate. Caution: Pd/C is flammable, especially when dry. Handle in an inert atmosphere.[8]

-

Solvent and Substrate Addition: Add methanol to the flask, followed by the dimethyl nitroterephthalate. The typical concentration is 0.1-0.5 M.

-

Hydrogenation:

-

Securely attach a hydrogen-filled balloon to the septum.

-

Connect a vacuum line to the flask via a needle through the septum.

-

Carefully evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen.[9]

-

Begin vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The used catalyst is pyrophoric and should not be allowed to dry. Quench the filter cake carefully with water.[8][9]

-

Wash the filter cake with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude dimethyl 2-aminoterephthalate can be further purified by recrystallization or column chromatography if necessary. A patent describes obtaining the product by cooling the reaction mixture, centrifugation, and drying.[1]

Protocol 2: Hydrogenation using Raney Nickel

This protocol is based on general procedures for Raney Nickel catalyzed hydrogenations.[10][11]

Materials:

-

Dimethyl nitroterephthalate

-

Raney Nickel (slurry in water or ethanol)

-

Isopropanol (or Ethanol)

-

Hydrogenation reactor (e.g., Parr shaker or autoclave)

-

Filtration apparatus

Procedure:

-

Reactor Preparation: Add dimethyl nitroterephthalate and isopropanol to the hydrogenation reactor.

-

Catalyst Addition: Carefully wash the Raney Nickel slurry with the reaction solvent (isopropanol) to remove water. Add the catalyst to the reactor. The catalyst loading typically ranges from 5% to 20% by weight of the substrate.[1] Caution: Raney Nickel is pyrophoric and must be handled under a liquid or in an inert atmosphere.[7]

-

Hydrogenation:

-

Seal the reactor and purge it several times with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.3-2.5 MPa).[1]

-

Begin agitation (stirring or shaking) and heat the reactor to the target temperature (e.g., 80-100°C).[1]

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet to prevent ignition.

-

The product can be isolated by cooling the filtrate to induce crystallization, followed by filtration and drying.[1]

-

Visualization

The following diagram illustrates the general workflow for the catalytic hydrogenation of dimethyl nitroterephthalate.

Caption: Experimental workflow for catalytic hydrogenation.

References

- 1. CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation - Google Patents [patents.google.com]

- 2. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 5. CN109894131B - A kind of dimethyl terephthalate (DMT) hydrogenation catalyst and preparation method thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. youtube.com [youtube.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

Application Notes and Protocols for the Incorporation of Dimethyl Aminoterephthalate in Polyester Resin Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Dimethyl 2-aminoterephthalate (DMAT) as a modifying agent in the formulation of polyester resins. While direct literature on this specific application is limited, this document outlines the hypothesized benefits of incorporating DMAT, provides detailed experimental protocols for its inclusion in a standard unsaturated polyester resin synthesis, and presents a framework for evaluating the properties of the resulting modified resins.

Introduction to Dimethyl Aminoterephthalate in Polyester Resins

Dimethyl 2-aminoterephthalate is an aromatic compound containing both ester and amine functional groups. Its incorporation into a polyester backbone offers the potential for unique functionalities. The aromatic ring can enhance thermal stability and mechanical strength, while the amine group can act as a site for cross-linking or further chemical modification, potentially improving properties like adhesion, dyeability, and chemical resistance.

The synthesis of polyester resins typically involves the polycondensation of diols and diacids or their ester derivatives.[1][2] In this proposed application, DMAT can be introduced as a co-monomer to partially replace one of the standard monomers in the formulation.

Experimental Protocols